(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 1021251-80-8
VCID: VC11950932
InChI: InChI=1S/C24H19N3O2S/c1-28-22-11-10-18(12-23(22)29-2)26-14-17(13-25)24-27-21(15-30-24)20-9-5-7-16-6-3-4-8-19(16)20/h3-12,14-15,26H,1-2H3/b17-14+
SMILES: COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43)OC
Molecular Formula: C24H19N3O2S
Molecular Weight: 413.5 g/mol

(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

CAS No.: 1021251-80-8

Cat. No.: VC11950932

Molecular Formula: C24H19N3O2S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile - 1021251-80-8

Specification

CAS No. 1021251-80-8
Molecular Formula C24H19N3O2S
Molecular Weight 413.5 g/mol
IUPAC Name (E)-3-(3,4-dimethoxyanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Standard InChI InChI=1S/C24H19N3O2S/c1-28-22-11-10-18(12-23(22)29-2)26-14-17(13-25)24-27-21(15-30-24)20-9-5-7-16-6-3-4-8-19(16)20/h3-12,14-15,26H,1-2H3/b17-14+
Standard InChI Key BJFBCMNXFCWVKV-SAPNQHFASA-N
Isomeric SMILES COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43)OC
SMILES COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43)OC
Canonical SMILES COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43)OC

Introduction

Molecular Characterization and Structural Analysis

Chemical Identity and Nomenclature

The systematic IUPAC name, (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects its stereochemistry and substituent arrangement. The E-configuration at the propenenitrile double bond is critical for its spatial orientation, as confirmed by its isomeric SMILES notation:
COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43)OC.

Key Structural Features

The molecule comprises three distinct regions:

  • Naphthalene moiety: A fused bicyclic aromatic system at the 4-position of the thiazole ring, contributing hydrophobicity and π-stacking potential.

  • Thiazole core: A five-membered heterocycle with sulfur and nitrogen atoms, known for its role in bioactive molecules .

  • Propenenitrile-aminophenyl segment: An α,β-unsaturated nitrile linked to a 3,4-dimethoxyaniline group, which may participate in hydrogen bonding and electrophilic interactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₂₄H₁₉N₃O₂S
Molecular weight413.5 g/mol
IUPAC name(E)-3-(3,4-dimethoxyanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Canonical SMILESCOC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43)OC

Synthesis and Reaction Pathways

Challenges in Synthesis

  • Stereochemical control: Ensuring the E-configuration requires precise reaction conditions (e.g., base catalysis, temperature control) .

  • Functional group compatibility: The nitrile group’s reactivity necessitates protective strategies during thiazole formation .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s logP (estimated via PubChem tools) is ~4.2, indicating moderate lipophilicity. Limited aqueous solubility is expected due to the naphthalene and thiazole groups, though the nitrile and methoxy substituents may enhance polar interactions .

Spectroscopic Characterization

  • IR spectroscopy: Peaks at ~2220 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=N thiazole), and ~1250 cm⁻¹ (C-O methoxy) .

  • NMR: Distinct signals for naphthalene protons (δ 7.5–8.2 ppm), thiazole C-H (δ 7.3 ppm), and methoxy groups (δ 3.8 ppm) .

Target PathwayPotential InteractionBasis
Kinase inhibitionThiazole-mediated ATP competition
DNA intercalationNaphthalene π-stacking
Enzyme covalent bindingNitrile electrophilicity

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